2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline

Green chemistry Process mass intensity Tafenoquine synthesis

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (CAS 189746-15-4) is a synthetic 8-nitroquinoline derivative that serves as a penultimate intermediate in the industrial synthesis of the antimalarial drug tafenoquine. Designated as Tafenoquine Impurity 9, it is also supplied as a highly characterized reference standard for analytical method development, method validation, and quality control supporting Abbreviated New Drug Applications (ANDAs).

Molecular Formula C19H15F3N2O5
Molecular Weight 408.3 g/mol
CAS No. 189746-15-4
Cat. No. B069963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
CAS189746-15-4
Synonyms2,6-DIMETHOXY-4-METHYL-8-NITRO-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLINE
Molecular FormulaC19H15F3N2O5
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC
InChIInChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3
InChIKeyUUMJUNBCKSPWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (CAS 189746-15-4): A Critical Nitro Intermediate in Tafenoquine Synthesis and Impurity Reference Standard


2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (CAS 189746-15-4) is a synthetic 8-nitroquinoline derivative that serves as a penultimate intermediate in the industrial synthesis of the antimalarial drug tafenoquine [1]. Designated as Tafenoquine Impurity 9, it is also supplied as a highly characterized reference standard for analytical method development, method validation, and quality control supporting Abbreviated New Drug Applications (ANDAs) [2]. The compound features a 3-(trifluoromethyl)phenoxy substituent at position 5, methoxy groups at positions 2 and 6, a methyl at position 4, and the defining nitro group at position 8 of the quinoline core.

Why 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline Cannot Be Replaced by Generic 8-Nitroquinoline Analogs


Substituting this intermediate with closely related 8-nitroquinoline analogs—such as the 5-chloro precursor (CAS 189746-21-2) or the 2-chloro-6-methoxy variant (CAS 189746-25-6)—fundamentally fails because the 5-(3-trifluoromethyl)phenoxy and 2,6-dimethoxy substitution pattern is the exact architecture required for the downstream catalytic nitro reduction to the 8-aminoquinoline pharmacophore of tafenoquine [1]. The nitro group at C8 is specifically positioned for reduction to the primary amine that subsequently undergoes reductive amination; altering the substitution at C5 or the alkoxy groups at C2/C6 changes both the electronic environment governing the nitro reduction kinetics and the steric accessibility for the final coupling step [1]. Furthermore, when used as an impurity reference standard, the compound's unique chromatographic retention behavior and mass spectrometric signature are irreplaceable for compendial method specificity validation [2].

Quantitative Differentiation Evidence for 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (CAS 189746-15-4) Versus Closest Analogs and Alternative Synthetic Routes


Environmental Footprint: 3-Fold E Factor Reduction Versus the GSK Route to the Same Nitro Intermediate

In a direct head-to-head process comparison, the three-step tandem sequence producing 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (compound 17) via the newer sustainable route achieved an E factor of 17, while the previously disclosed GSK manufacturing route to the identical intermediate had a complete E factor (cEF) of 69 [1]. This represents a 3-fold reduction in waste generation. The E factor is calculated as the ratio of total mass of waste generated to mass of product isolated, encompassing all aqueous and organic waste streams [1].

Green chemistry Process mass intensity Tafenoquine synthesis

Synthetic Efficiency: 92% Isolated Yield in a Three-Step, One-Pot Sequence Versus Multi-Pot Isolation-Intensive GSK Route

The sustainable route to this nitro intermediate delivers a 92% overall isolated yield over three chemical steps performed in a single pot, without any intermediate purification or column chromatography [1]. In contrast, the GSK process required separate isolation and purification of each intermediate across multiple pots, contributing to the overall yield of the complete tafenoquine synthesis reaching only 14% versus 42% for the new route [1]. While this overall yield comparison spans the full 11-step synthesis, the 92% three-step, one-pot yield for the sequence culminating in this specific nitro intermediate contrasts sharply with the stepwise, isolation-heavy approach of the prior art.

Process chemistry One-pot synthesis Tafenoquine intermediate

Structural Differentiation from the 5-Chloro Precursor: The 3-(Trifluoromethyl)phenoxy Substituent Enables Downstream Reductive Amination

The target compound (CAS 189746-15-4) contains a 3-(trifluoromethyl)phenoxy group at C5, installed via SNAr reaction on the 5-chloro precursor 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS 189746-21-2, Tafenoquine Impurity 8) . The chloro precursor lacks this biaryl ether motif and cannot proceed to the subsequent nitro reduction/reductive amination sequence that installs the 8-amino side chain of tafenoquine. The structural transformation from C5-Cl to C5-OAr is the critical branching point that enables the entire downstream pathway to the final API [1].

Structure-activity relationship SNAr reaction Quinoline functionalization

Regulatory-Grade Characterization as Tafenoquine Impurity 9: Enabling Compendial Method Validation

This compound is commercially supplied as Tafenoquine Impurity 9 with detailed characterization data compliant with regulatory guidelines, including full spectroscopic and chromatographic documentation suitable for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, generic 8-nitroquinoline analogs not designated as pharmacopeial impurity reference standards typically lack this level of regulatory-compliant characterization and documentation, creating additional qualification burden for the end user.

Pharmaceutical impurity standard Method validation ANDA submission

High-Value Application Scenarios for 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (CAS 189746-15-4)


Green Chemistry Process Development: Benchmarking E Factor Performance in Tafenoquine Intermediate Manufacturing

Pharmaceutical process chemists evaluating green manufacturing routes for tafenoquine can use this intermediate as a benchmark compound. The demonstrated E factor of 17 for the three-step tandem sequence—a 3-fold improvement over the GSK route (E = 69)—provides a quantifiable target for waste minimization programs [1]. The 92% isolated yield without column chromatography further supports solvent and silica reduction initiatives aligned with ICH Q3C and solvent selection guides. Procurement of this intermediate enables direct replication and optimization of the published sustainable conditions.

ANDA Abbreviated New Drug Application Support: Impurity Profiling and Method Validation for Generic Tafenoquine

Generic pharmaceutical manufacturers pursuing ANDA approval for tafenoquine succinate formulations require authenticated impurity reference standards to establish system suitability, specificity, and detection limits in stability-indicating HPLC methods [1][2]. Tafenoquine Impurity 9 (CAS 189746-15-4) serves as a critical marker for monitoring residual nitro intermediate carryover from the synthesis. Its availability with full Certificate of Analysis (COA) and regulatory-compliant characterization enables direct use in method validation protocols without additional qualification, accelerating ANDA dossier preparation.

Nitroarene Reduction Methodology Research: A Sterically and Electronically Demanding Substrate for Catalyst Screening

The 8-nitro group on this densely functionalized quinoline scaffold presents a challenging substrate for catalytic hydrogenation studies due to the electron-rich methoxy substituents and the steric bulk of the ortho 5-(3-trifluoromethyl)phenoxy group [1]. Researchers developing novel heterogeneous catalysts (Pd/C, carbonyl iron powder, or emerging earth-abundant metal catalysts) can use this compound as a demanding test substrate to benchmark selectivity—specifically, the ability to reduce the nitro group without hydrogenolysis of the biaryl ether or over-reduction of the quinoline ring, as demonstrated in the published micellar and ethanolic reduction conditions [1].

Synthetic Route Scouting and Intermediate Supply for Tafenoquine Analogs

Medicinal chemistry teams exploring 8-aminoquinoline analogs with modified side chains can procure this late-stage nitro intermediate as a versatile branching point [1][2]. Reduction of the nitro group to the 8-amine, followed by reductive amination or acylation with diverse electrophiles, enables rapid structure-activity relationship (SAR) exploration without committing to the full linear synthesis from starting materials. This strategy is particularly valuable for programs investigating second-generation antimalarials with improved G6PD deficiency safety profiles.

Quote Request

Request a Quote for 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.